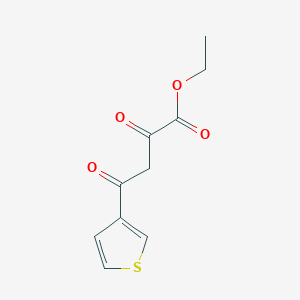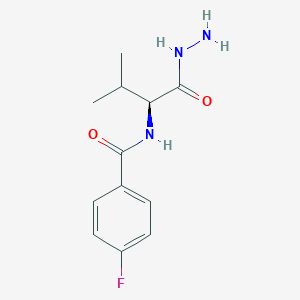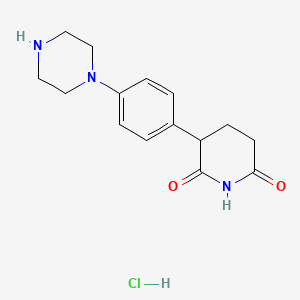![molecular formula C13H22N2O5 B15362560 Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate is a complex organic compound with multifaceted applications in scientific research and industrial processes. As an intermediate in various synthetic pathways, it provides a crucial link in the formation of more complex molecules. Its structure combines functional groups that facilitate diverse chemical reactions, making it a versatile compound in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate, several steps are involved. Typically, the synthesis starts with the protection of the amine group using a tert-butoxycarbonyl (Boc) group. The process often involves:
Starting Material: : Using L-ornithine or its derivatives as the precursor.
Protection: : Reacting with tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate to protect the amine group.
Coupling: : The Boc-protected amine is then coupled with a keto acid derivative through peptide coupling reagents like HBTU or EDCI.
Methylation: : The final step involves esterification using methanol and an acid catalyst.
Industrial Production Methods
On an industrial scale, this compound's production follows similar synthetic routes but leverages continuous flow chemistry and automation for efficiency. Techniques such as high-pressure reactors and catalytic columns optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate undergoes various reactions:
Oxidation: : The pyrrolidinone ring can undergo oxidation to form different oxidation states.
Reduction: : The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: : The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Requires nucleophiles like amines or thiols under mild conditions.
Major Products
These reactions lead to a variety of derivatives, such as hydroxylated products, deprotected amines, and substituted pyrrolidones.
Scientific Research Applications
Chemistry
In organic synthesis, this compound is vital for constructing complex molecules, particularly in peptide synthesis, due to its amine-protecting group and reactive ester.
Biology
In biochemical research, it serves as a precursor in the synthesis of enzyme inhibitors, which are crucial in studying metabolic pathways and enzyme kinetics.
Medicine
Pharmaceutical research employs this compound in the development of new drugs, especially in designing molecules that target specific biological pathways.
Industry
In the chemical industry, it is used to manufacture specialty chemicals and advanced materials, leveraging its versatile reactivity.
Mechanism of Action
This compound's effects are primarily through its ability to interact with biological macromolecules. The Boc group facilitates the formation of stable intermediates, while the pyrrolidinone moiety often targets enzyme active sites, inhibiting their activity. These interactions are crucial in modulating biochemical pathways, making it a potent tool in drug design.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-(tert-butoxycarbonylamino)-3-hydroxypropanoate: : Similar structure but with a hydroxyl group instead of the pyrrolidinone ring.
Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : An ethyl ester analogue with similar reactivity.
Methyl (2R)-2-(acetylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate: : Acetyl group instead of Boc, influencing its reactivity and stability.
Uniqueness
The presence of the Boc protecting group in Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate makes it particularly valuable in synthesis due to the ease of deprotection under mild conditions, which is not always the case with similar compounds. Additionally, its structure allows for a wider range of chemical modifications, enhancing its utility in various research and industrial applications.
Properties
Molecular Formula |
C13H22N2O5 |
|---|---|
Molecular Weight |
286.32 g/mol |
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-9(11(17)19-4)7-8-5-6-14-10(8)16/h8-9H,5-7H2,1-4H3,(H,14,16)(H,15,18)/t8-,9+/m0/s1 |
InChI Key |
HTQMBOWAEPNWLI-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[C@@H]1CCNC1=O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
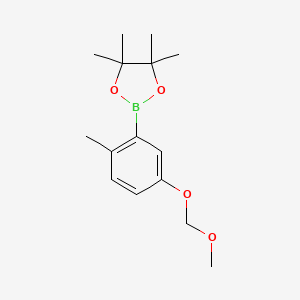
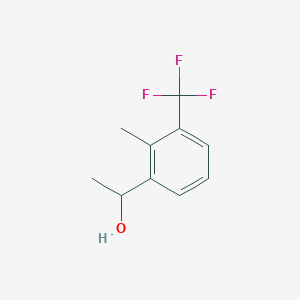
![5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)

![[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B15362528.png)
![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![2-[Tert-butyl(dimethyl)silyl]oxy-2-(5-fluoro-2-pyridyl)ethanol](/img/structure/B15362535.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-3-[(4-methoxyphenyl)methoxy]propyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B15362542.png)
